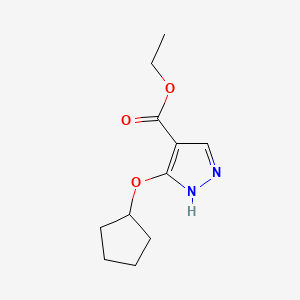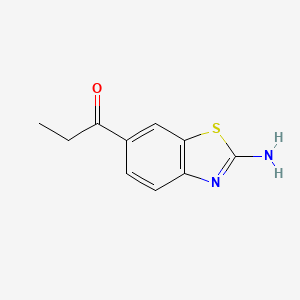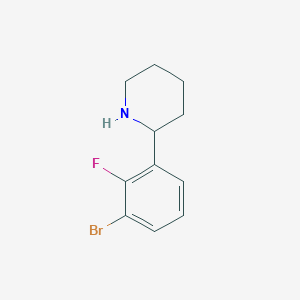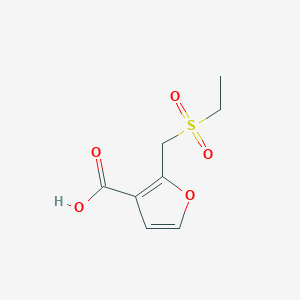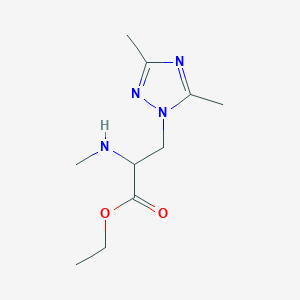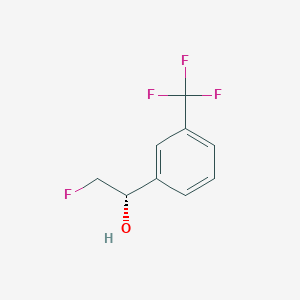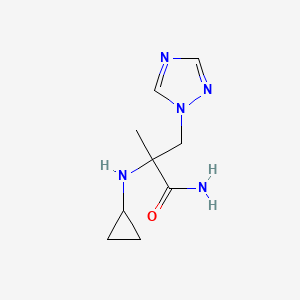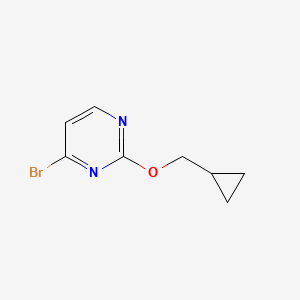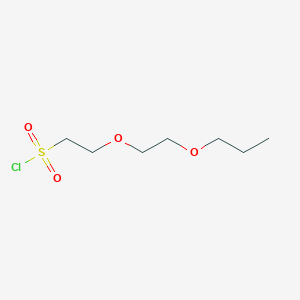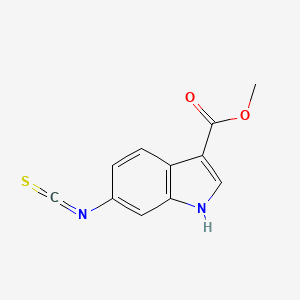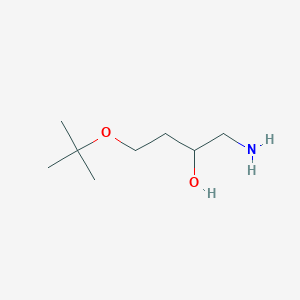
1-Amino-4-(tert-butoxy)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(tert-butoxy)butan-2-ol is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by the presence of an amino group, a tert-butoxy group, and a butanol backbone
Méthodes De Préparation
The synthesis of 1-Amino-4-(tert-butoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-2-ol with tert-butylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction. The product is then purified through distillation or recrystallization .
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
1-Amino-4-(tert-butoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-tert-butoxybutanal, while reduction can produce 1-tert-butoxybutan-2-amine .
Applications De Recherche Scientifique
1-Amino-4-(tert-butoxy)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in pharmacological studies.
Mécanisme D'action
The mechanism of action of 1-Amino-4-(tert-butoxy)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tert-butoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1-Amino-4-(tert-butoxy)butan-2-ol can be compared with similar compounds such as:
1-Amino-4-(methoxy)butan-2-ol: This compound has a methoxy group instead of a tert-butoxy group, resulting in different steric and electronic properties.
1-Amino-4-(ethoxy)butan-2-ol: The ethoxy group provides less steric hindrance compared to the tert-butoxy group, affecting the compound’s reactivity and interactions.
1-Amino-4-(isopropoxy)butan-2-ol: The isopropoxy group introduces different hydrophobic interactions and steric effects compared to the tert-butoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H19NO2 |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-amino-4-[(2-methylpropan-2-yl)oxy]butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)11-5-4-7(10)6-9/h7,10H,4-6,9H2,1-3H3 |
Clé InChI |
WFQCGEUHXOMKSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


